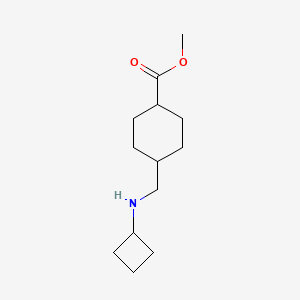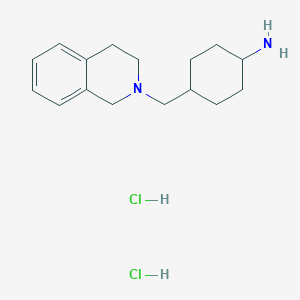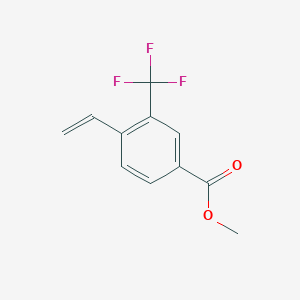
trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate: is an organic compound with the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol This compound is a methyl ester derivative of cyclohexanecarboxylic acid, featuring a cyclobutylamino group attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The cyclobutylamino group is introduced through a nucleophilic substitution reaction, where cyclobutylamine reacts with a suitable precursor, such as a halogenated cyclohexane derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the cyclohexane ring or the cyclobutylamino group is oxidized to form corresponding ketones or amides.
Reduction: Reduction reactions can convert the ester group to an alcohol, or reduce any double bonds present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or amides.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
- Used in the synthesis of biologically active compounds for drug discovery.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacological properties and potential as a treatment for various diseases.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
- Employed in the development of new polymers and materials with unique properties.
作用机制
The mechanism of action of trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .
相似化合物的比较
- Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate
- trans-4-Aminocyclohexanecarboxylic acid
- tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate
Comparison:
- Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate: Similar in structure but contains a tert-butoxycarbonyl protecting group, making it more stable and less reactive.
- trans-4-Aminocyclohexanecarboxylic acid: Lacks the ester group, making it more polar and less lipophilic.
- tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate: Contains a tert-butyl group, providing steric hindrance and affecting its reactivity and interaction with biological targets.
Uniqueness: trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutylamino group provides a unique steric and electronic environment, influencing its reactivity and interactions with molecular targets.
属性
分子式 |
C13H23NO2 |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
methyl 4-[(cyclobutylamino)methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-16-13(15)11-7-5-10(6-8-11)9-14-12-3-2-4-12/h10-12,14H,2-9H2,1H3 |
InChI 键 |
YAKPVSASPJJKLD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCC(CC1)CNC2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)
![N-[(3S)-2-oxothiolan-3-yl]acetamide](/img/structure/B12072795.png)

![6-[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12072814.png)










